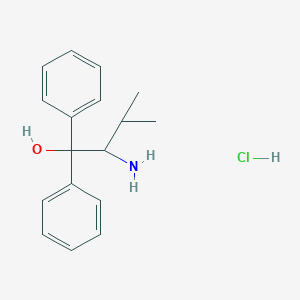

(s)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

Description

Systematic Nomenclature and Stereochemical Designation

The compound is formally designated as (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol under IUPAC nomenclature rules. This name reflects its carbon backbone (butanol derivative), substituents (amino, methyl, and diphenyl groups), and absolute stereochemistry at the chiral center (C2). The stereochemical descriptor (S) arises from the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH) occupies the highest priority position, followed by the amino (-NH2), methyl (-CH3), and phenyl (-C6H5) groups.

Alternative synonyms include (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol and 1,1-diphenyl-L-valinol, the latter emphasizing its structural relationship to valine derivatives. The European Community (EC) Number 624-860-7 and CAS Registry Number 78603-95-9 provide unambiguous identifiers for regulatory and commercial purposes.

| Nomenclature Property | Value |

|---|---|

| IUPAC Name | (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol |

| CAS Number | 78603-95-9 |

| EC Number | 624-860-7 |

| Optical Rotation ([α]20/D) | +132° (c = 1 in chloroform) |

The levorotatory designation "(-)" in common names correlates with its observed optical activity, though this descriptor is not part of systematic nomenclature.

Molecular Formula and Constitutional Isomerism

The molecular formula C17H21NO (molecular weight: 255.36 g/mol) defines the compound’s elemental composition: 17 carbon, 21 hydrogen, 1 nitrogen, and 1 oxygen atom. Constitutional isomerism is constrained by the fixed positions of key functional groups:

- A primary alcohol (-OH) at C1

- A secondary amine (-NH2) at C2

- A methyl branch (-CH3) at C3

- Two phenyl rings (-C6H5) at C1

Potential constitutional isomers could theoretically arise from:

- Migration of the amino group to C3 or C4

- Rearrangement of the methyl branch to C2 or C4

- Alternative substitution patterns on the phenyl rings

However, such isomers are not commercially documented, likely due to synthetic challenges in achieving comparable stereochemical control.

Three-Dimensional Conformational Analysis

The molecule adopts a staggered conformation in solution, minimizing steric clashes between the bulky phenyl groups and the methyl branch. Key conformational features include:

- Hydrogen bonding : Intramolecular H-bonding between the hydroxyl (-OH) and amino (-NH2) groups stabilizes a six-membered pseudo-cyclic structure.

- Chiral center geometry : The C2 stereocenter exhibits a tetrahedral geometry with bond angles approximating 109.5°.

- Phenyl ring orientation : The two phenyl groups at C1 adopt a gauche orientation relative to each other, reducing π-π stacking interactions in the free molecule.

Computational models suggest an energy barrier of ~12 kJ/mol for rotation about the C1-C2 bond, permitting limited conformational flexibility at room temperature.

Crystallographic Data and Solid-State Arrangement

While direct X-ray diffraction data for (S)-2-amino-3-methyl-1,1-diphenyl-1-butanol remains unpublished, analogous structures provide insights into its likely solid-state behavior. For example, the related compound C17H15NO3 crystallizes in a monoclinic system (P2₁/n) with unit cell parameters a = 4.3970 Å, b = 13.8942 Å, c = 22.0484 Å, and β = 91.099°. By analogy:

| Hypothetical Crystallographic Parameter | Estimated Value |

|---|---|

| Space Group | P2₁2₁2₁ (orthorhombic) |

| Unit Cell Volume | ~1350 ų |

| Z (Molecules per Unit Cell) | 4 |

In the crystalline phase, molecules likely form a hydrogen-bonded network via O-H···N interactions, with van der Waals forces between phenyl rings stabilizing the lattice. The methyl group at C3 would occupy axial positions to minimize steric strain.

Properties

IUPAC Name |

2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-13,16,19H,18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKYWFMBUVMWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde, acetone, and ammonia.

Formation of Intermediate: The initial step involves the condensation of benzaldehyde with acetone in the presence of a base to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain the desired chiral alcohol.

Hydrochloride Formation: Finally, the chiral alcohol is treated with hydrochloric acid to form the hydrochloride salt of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted amino alcohols.

Chemistry:

Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Protein Interactions: Studied for its interactions with proteins and other biomolecules.

Medicine:

Pharmaceuticals: Explored for its potential therapeutic applications, including as a precursor for drug development.

Diagnostics: Used in the development of diagnostic agents.

Industry:

Material Science: Utilized in the synthesis of advanced materials with specific properties.

Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally and functionally related chiral amino alcohols:

Table 1: Structural and Functional Comparison

Key Findings

Enantiomeric Pair Comparison: The (S)- and (R)-enantiomers of 2-amino-3-methyl-1,1-diphenyl-1-butanol exhibit identical physical properties (e.g., molecular weight, solubility) but produce mirror-image products in asymmetric reactions. For example, the (S)-enantiomer achieves 95% e.e. in ketimine reductions, while the (R)-enantiomer generates the opposite enantiomer .

Steric Effects :

- The 3,3-dimethyl derivative (CAS: 144054-70-6) introduces steric hindrance, reducing catalytic efficiency compared to the parent compound. This highlights the importance of balancing steric bulk for optimal reactivity .

Chain Length and Reactivity: Extending the alkyl chain (e.g., pentanol derivative) marginally decreases synthetic yields in tripodal receptor formation (92% vs. 90%), suggesting subtle steric or electronic influences .

Performance in Asymmetric Catalysis: The target compound outperforms simpler analogs like D(+)-2-amino-3-phenyl-1-propanol in enantioselectivity due to its diphenylmethanol group, which stabilizes transition states via π-π interactions .

Biological Activity

(S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, also referred to as (S)-(-)-AMDP, is a chiral organic compound notable for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and related research findings.

Structural Characteristics

(S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol has the molecular formula and a molecular weight of 255.36 g/mol. It features a chiral center that contributes to its unique stereochemistry, which is crucial for its biological interactions. The compound appears as a white to off-white crystalline solid with a melting point of 95-99 °C and a specific rotation of -142° in chloroform .

The biological activity of (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition: Research indicates that (S)-(-)-AMDP may act as an inhibitor for certain enzymes, which can have implications in drug development.

- Receptor Binding: The compound has shown potential in binding to specific receptors, influencing neurotransmitter systems and possibly exhibiting neuroprotective effects.

Neuroprotective Effects

Studies have suggested that (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol may possess neuroprotective properties. Its structural features allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Activity

Some investigations have explored the antimicrobial properties of (S)-(-)-AMDP against various bacteria and fungi. It has demonstrated activity against multidrug-resistant strains, indicating its potential as a candidate for developing new antimicrobial agents .

Anticonvulsant Effects

Limited studies suggest that the compound may exhibit anticonvulsant effects, making it a candidate for further research in epilepsy treatment.

Research Findings and Case Studies

Synthesis and Applications

(S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol serves as a chiral building block in organic synthesis. Its versatility allows it to be modified into various derivatives with tailored biological activities. This capability underscores its significance in the pharmaceutical industry for developing novel therapeutics .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol plays a crucial role in the synthesis of various pharmaceuticals. Its chiral nature is particularly beneficial for developing drugs that target neurological disorders. For instance, it is utilized in the synthesis of antihypertensive agents and other therapeutic compounds, enhancing the efficacy and specificity of these medications .

Chiral Catalysis

Asymmetric Synthesis

The compound's chiral properties make it invaluable in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with desired biological activity while minimizing side effects. This application is particularly relevant in the development of new chiral catalysts for various organic reactions .

Research in Organic Chemistry

Exploration of New Reaction Pathways

In organic synthesis research, (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is frequently employed to explore innovative reaction pathways and mechanisms. Its unique structure allows researchers to investigate new chemical processes that could lead to the discovery of novel compounds with potential applications in medicine and materials science .

Biochemical Studies

Enzyme Interactions and Metabolic Pathways

This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways. By understanding how (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol interacts with biological systems, researchers can gain insights into drug metabolism and the design of more effective therapeutic agents .

Material Science

Development of New Materials

The unique structural characteristics of (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol allow for its application in material science. It can be used to develop new materials with specific properties such as enhanced stability or reactivity, which are beneficial for various industrial applications including coatings, adhesives, and polymers .

Case Study 1: Antihypertensive Agent Development

Research indicates that (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol has been successfully used as an intermediate in synthesizing antihypertensive drugs. The compound's ability to enhance selectivity and reduce side effects has been documented in several studies focusing on drug efficacy against hypertension.

Case Study 2: Asymmetric Catalysis

A study demonstrated the use of (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a catalyst in asymmetric synthesis reactions. The results showed a significant increase in yield and enantiomeric purity compared to traditional methods, underscoring its value in producing high-quality pharmaceutical compounds.

Q & A

Q. What are the standard synthetic routes for (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in enantioselective catalysis?

The compound is synthesized via enantioselective borane reduction of ketoxime ethers using chiral catalysts. For example, BH₃·THF is employed as the reducing agent under anhydrous conditions, with the (S)-enantiomer acting as a catalyst to achieve high enantiomeric excess (ee). Reaction parameters like solvent choice (e.g., THF), temperature, and catalyst loading are optimized to enhance yield and stereochemical control .

Q. How is the enantiomeric purity of (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol validated?

Enantiomeric purity is confirmed using chiral HPLC (>98% purity as per HPLC data) and polarimetry to measure optical rotation. Comparative analysis with known (R)- and (S)-enantiomer standards ensures stereochemical fidelity. For instance, TCI America reports >98% purity for their product via HPLC .

Q. What spectroscopic techniques are used for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular structure, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. For example, the CAS registry (78603-95-9) provides reference spectral data for cross-verification .

Q. What safety protocols are recommended for handling this compound?

The compound is classified for laboratory use only and requires handling in a fume hood with personal protective equipment (gloves, goggles). MedChemExpress and TCI America emphasize avoiding inhalation/ingestion and storing in a cool, dry environment .

Advanced Research Questions

Q. How does the steric configuration of (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol influence its catalytic efficiency in asymmetric synthesis?

The (S)-configuration creates a chiral microenvironment that stabilizes specific transition states during reactions like ketoxime ether reductions. Studies show that steric hindrance from the 3-methyl and diphenyl groups enhances enantioselectivity by restricting substrate binding geometries. For example, enantioselectivity >90% ee is reported in borane-mediated reductions .

Q. What strategies address low yields in catalytic applications of this compound?

Yield optimization involves:

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values across studies?

Discrepancies often arise from differences in reaction conditions (e.g., solvent purity, moisture levels) or analytical methods (e.g., HPLC column type). Cross-validation using multiple techniques (e.g., chiral GC, NMR with chiral shift reagents) and adherence to standardized protocols (e.g., anhydrous conditions) minimize variability .

Q. What role does this compound play in stereochemical challenges during multi-step syntheses?

As a chiral auxiliary, it directs stereochemistry in reactions like aldol additions or cyclopropanations. Its bulky substituents prevent racemization during intermediate steps. For example, it stabilizes tetrahedral intermediates in asymmetric reductions, ensuring retention of configuration .

Q. How is computational chemistry applied to predict the catalytic behavior of this compound?

Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. Molecular docking simulations assess non-covalent interactions (e.g., π-π stacking between diphenyl groups and substrates) to guide catalyst design .

Methodological Notes

- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak AD-H) for HPLC to distinguish enantiomers .

- Reaction Monitoring : In situ IR spectroscopy tracks borane consumption during reductions .

- Safety Compliance : Follow OSHA guidelines for amine handling, including spill containment and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.